molecular formula C11H9F3N4O2S B1271758 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide CAS No. 14288-91-6

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide

Cat. No.: B1271758
CAS No.: 14288-91-6
M. Wt: 318.28 g/mol
InChI Key: JLBITKQKSSHPPT-UHFFFAOYSA-N
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Description

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the trifluoromethyl group and the pyrimidine ring in its structure contributes to its unique chemical properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with 4-aminobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Chemical Biology: It serves as a probe in the study of biological pathways involving sulfonamide-sensitive enzymes.

    Industrial Applications: It is explored for use in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
  • 4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
  • 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide

Uniqueness

The presence of the trifluoromethyl group in 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide enhances its lipophilicity and metabolic stability compared to its analogs. This modification can lead to improved pharmacokinetic properties and increased potency as an antimicrobial agent.

Properties

IUPAC Name

4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2S/c12-11(13,14)9-5-6-16-10(17-9)18-21(19,20)8-3-1-7(15)2-4-8/h1-6H,15H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBITKQKSSHPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368181
Record name 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14288-91-6
Record name 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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